7-methyl-1H-indol-5-amine hydrochloride
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Overview
Description
7-methyl-1H-indol-5-amine hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H-indol-5-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methylindole.
Amination: The 7-methylindole undergoes an amination reaction to introduce the amine group at the 5-position.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1H-indol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
7-methyl-1H-indol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-1H-indol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-methyl-1H-indole: Lacks the amine group at the 5-position.
5-amino-1H-indole: Lacks the methyl group at the 7-position.
1H-indole-5-amine: Lacks the methyl group at the 7-position.
Uniqueness
7-methyl-1H-indol-5-amine hydrochloride is unique due to the presence of both the methyl group at the 7-position and the amine group at the 5-position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1803587-61-2 |
---|---|
Molecular Formula |
C9H11ClN2 |
Molecular Weight |
182.7 |
Purity |
95 |
Origin of Product |
United States |
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